molecular formula C9H9Cl2N B11897494 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine CAS No. 67120-41-6

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11897494
CAS No.: 67120-41-6
M. Wt: 202.08 g/mol
InChI Key: BHSDIKUJHAGYFW-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the indene ring, and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6,7-dichloro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3-dihydro-1H-inden-1-amine
  • 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
  • 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Uniqueness

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as higher potency in medicinal chemistry or better performance in materials science .

Properties

CAS No.

67120-41-6

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

6,7-dichloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2

InChI Key

BHSDIKUJHAGYFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=C(C=C2)Cl)Cl

Origin of Product

United States

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